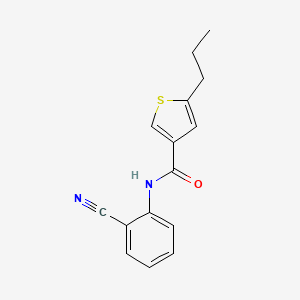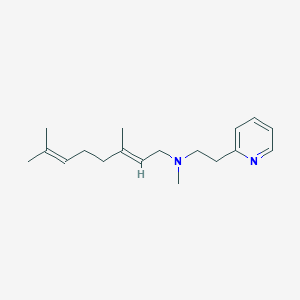![molecular formula C18H24FNO4 B5468247 9-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one](/img/structure/B5468247.png)
9-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one is a synthetic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.6]undecane core, which is fused with an oxazolidinone ring and substituted with a 2-fluoro-4,5-dimethoxyphenyl group. The presence of the fluorine atom and methoxy groups on the phenyl ring imparts specific chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 9-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[4.6]undecane core.
Introduction of the oxazolidinone ring: The oxazolidinone ring is introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Substitution with the 2-fluoro-4,5-dimethoxyphenyl group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
9-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-[(2-Fluoro-4,5-dimeth
Propiedades
IUPAC Name |
9-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-22-15-10-13(14(19)11-16(15)23-2)12-20-8-7-18(5-3-9-24-18)6-4-17(20)21/h10-11H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWBSXIFTOJMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCC3(CCCO3)CCC2=O)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-5-METHYL-2-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCIN-1(2H)-ONE](/img/structure/B5468167.png)

![1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione](/img/structure/B5468180.png)
![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-2-methoxyphenyl acetate](/img/structure/B5468187.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5468190.png)
![(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE](/img/structure/B5468193.png)

![4-(hydroxymethyl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-4-ol](/img/structure/B5468208.png)
![4-chloro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5468220.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5468238.png)
![N-[(3-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride](/img/structure/B5468249.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B5468256.png)

![4-chloro-N-[(2,4-dimethoxyphenyl)carbamoyl]benzamide](/img/structure/B5468270.png)
